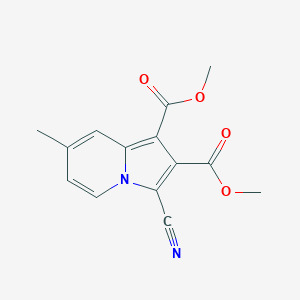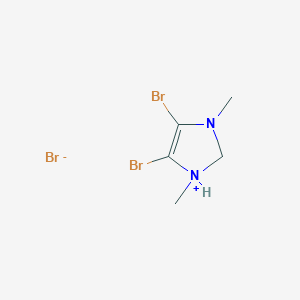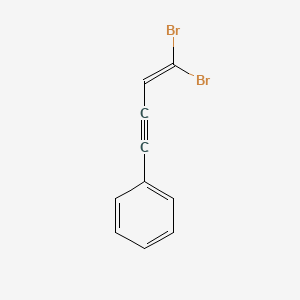
Benzene, (4,4-dibromo-3-buten-1-ynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (4,4-dibromo-3-buten-1-ynyl)-: is a chemical compound with the molecular formula C10H6Br2. It is characterized by the presence of a benzene ring substituted with a 4,4-dibromo-3-buten-1-ynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4,4-dibromo-3-buten-1-ynyl)- typically involves the bromination of a precursor compound, such as 3-buten-1-yne, followed by coupling with a benzene derivative. The reaction conditions often include the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Hydroxide ions, amines, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (4,4-dibromo-3-buten-1-ynyl)- is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving halogenated substrates .
Industry: In the industrial sector, Benzene, (4,4-dibromo-3-buten-1-ynyl)- is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers .
Mecanismo De Acción
The mechanism of action of Benzene, (4,4-dibromo-3-buten-1-ynyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s structure allows it to participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Benzene, 1,4-dibromo-: Similar in structure but lacks the buten-1-ynyl group, leading to different reactivity and applications.
3,4-dibromo-1-butene: Contains a similar brominated butene structure but without the benzene ring, resulting in distinct chemical properties.
Uniqueness: Benzene, (4,4-dibromo-3-buten-1-ynyl)- is unique due to the presence of both a benzene ring and a brominated buten-1-ynyl group, which imparts specific reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Número CAS |
181214-43-7 |
|---|---|
Fórmula molecular |
C10H6Br2 |
Peso molecular |
285.96 g/mol |
Nombre IUPAC |
4,4-dibromobut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H6Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H |
Clave InChI |
LVUBIZYRGOLKTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


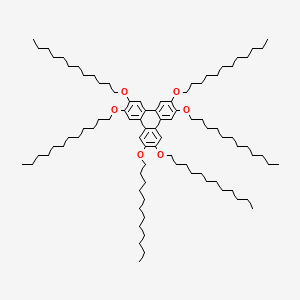
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
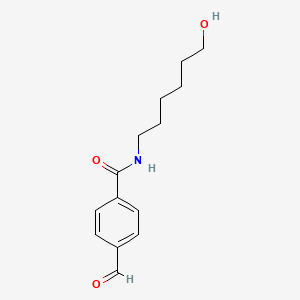
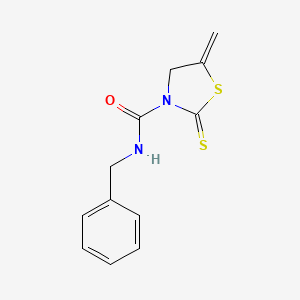
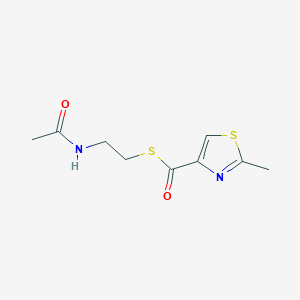
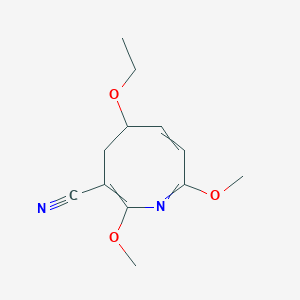
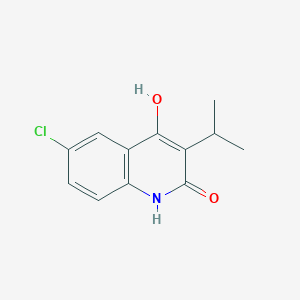
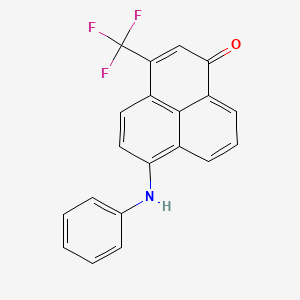
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
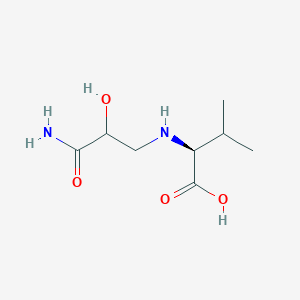
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

